N-(2-phenylethyl)piperidine-4-carboxamide
Description
Significance of Piperidine-4-carboxamide Scaffolds in Contemporary Medicinal Chemistry
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. mdpi.comnih.govthieme-connect.com The versatility of the piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological properties. nih.govmdpi.com
The carboxamide group at the 4-position of the piperidine ring is a key feature, capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as receptors and enzymes. nih.gov This functional group, combined with the three-dimensional nature of the piperidine ring, provides a versatile template for designing molecules with a wide range of therapeutic applications. thieme-connect.com
Researchers have successfully utilized the piperidine-4-carboxamide scaffold to develop agents targeting various physiological systems. For instance, derivatives have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. nih.gov Furthermore, modifications of this scaffold have led to the discovery of potent analgesics, antipsychotics, and agents for treating neurodegenerative diseases. researchgate.netnih.gov The ability to introduce diverse substituents at the piperidine nitrogen and the carboxamide moiety allows for the systematic exploration of structure-activity relationships, a fundamental practice in drug discovery. mdpi.com
Historical Context and Evolution of Structurally Related Compounds in Pharmaceutical Science
The historical significance of compounds structurally related to N-(2-phenylethyl)piperidine-4-carboxamide is intrinsically linked to the development of the 4-anilinopiperidine class of opioid analgesics. The journey began with the synthesis of fentanyl in 1960 by a team at Janssen Pharmaceutica led by Dr. Paul Janssen. wikipedia.org Fentanyl, with its N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide structure, demonstrated significantly higher potency than morphine and became a cornerstone in anesthesia and pain management. researchgate.netcapes.gov.brresearchgate.net
The discovery of fentanyl spurred extensive research into its analogues, with chemists modifying its core structure to explore the impact on potency, duration of action, and side-effect profiles. This led to the development of a vast family of fentanyl-related compounds. nih.gov Within this context, simpler structures like this compound emerged as crucial synthetic intermediates. For example, it is a precursor in some synthetic routes to carfentanil, an extremely potent opioid analgesic used in veterinary medicine to tranquilize large animals. mzcloud.org
The evolution of this class of compounds highlights a key strategy in pharmaceutical science: the systematic modification of a lead compound to optimize its therapeutic properties. The phenylethyl group attached to the piperidine nitrogen, a feature of the target compound, is a common motif in many potent opioid agonists, contributing to their high affinity for opioid receptors. thieme-connect.com The study of these related structures has provided invaluable insights into the structural requirements for potent opioid activity. capes.gov.brnih.gov
Overview of this compound within Chemical Compound Classes
This compound can be categorized into several chemical classes based on its structural features. Its core is a piperidine , which is a saturated heterocyclic amine. The presence of a carboxamide group attached to the piperidine ring at the 4-position makes it a piperidine-4-carboxamide .
Due to the N-substitution with a phenylethyl group, it is also classified as an N-substituted piperidine . More broadly, as it contains a nitrogen atom within a ring structure, it falls under the vast category of heterocyclic compounds .
In the context of its most well-known associations, it is often referred to as a fentanyl analogue . ncleg.net This classification is based on its structural similarity to fentanyl, specifically the shared N-phenethylpiperidine core. Legally, in some jurisdictions, compounds that are structurally derived from fentanyl may be controlled substances under analogue acts. ncleg.net
From a synthetic chemistry perspective, it is considered a synthetic intermediate . This is because its primary utility in published research is as a building block for the creation of more complex molecules, rather than for its own end properties. mzcloud.org
Properties
IUPAC Name |
N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBMPIDYRJPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358273 | |
| Record name | N-(2-phenylethyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37978-09-9 | |
| Record name | N-(2-phenylethyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Phenylethyl Piperidine 4 Carboxamide and Its Derivatives
Strategies for Piperidine-4-carboxamide Core Synthesis
The synthesis of the piperidine-4-carboxamide core is a critical phase, for which several synthetic routes have been developed. These routes typically begin with the formation of the piperidine (B6355638) ring, followed by the installation and modification of the functional group at the C4 position.
The piperidine heterocycle is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. researchgate.net Its synthesis has been extensively studied, leading to a diverse array of methodologies for its construction. These methods can be broadly categorized into cyclization reactions, reductions of pyridine (B92270) precursors, and multi-component reactions.
Common strategies for constructing the piperidine ring include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method. For instance, iron-catalyzed intramolecular amination of methoxyamine-containing boronic esters can be used to construct the piperidine skeleton. nih.gov
Cyclization Cascades: The 6-endo-dig reductive hydroamination/cyclization cascade of alkynes provides another route to the piperidine ring, proceeding through an iminium ion intermediate. nih.gov
Annulation Methods: A hydrogen-borrowing [5 + 1] annulation method, catalyzed by iridium(III), allows for the stereoselective synthesis of substituted piperidines from amino alcohols and α,β-unsaturated aldehydes. nih.gov This process involves two sequential cascades of oxidation, amination, and imine reduction. nih.gov
Reduction of Pyridines: The catalytic hydrogenation of pyridine derivatives is a direct and widely used method. Asymmetric synthesis can be achieved through the double reduction of pyridines, as demonstrated in the synthesis of an aminofluoropiperidine. nih.gov
Table 1: Selected Methods for Piperidine Ring Construction
| Method | Key Reagents/Catalysts | Precursors | Notes | Reference |
|---|---|---|---|---|
| Reductive Amination | Iron catalyst | Methoxyamine-containing boronic esters | Proceeds via N-B bond formation and 1,2-metalate shift. | nih.gov |
| Cyclization Cascade | Acid-mediated | Alkyne-containing amines | Involves a 6-endo-dig hydroamination/cyclization cascade. | nih.gov |
| [5 + 1] Annulation | Iridium(III) catalyst | Amino alcohols, α,β-unsaturated aldehydes | A stereoselective "hydrogen borrowing" method. | nih.gov |
| Asymmetric Reduction | Rh/diphosphine catalyst | Substituted pyridines | Allows for the efficient asymmetric synthesis of piperidine derivatives. | nih.gov |
Once the piperidine ring is formed, the next step is the introduction of the carboxamide group at the C4 position. This is typically achieved by starting with a piperidine derivative that is already functionalized at the C4 position, such as piperidine-4-carboxylic acid or 4-cyanopiperidine (B19701).
A common precursor is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid), which protects the piperidine nitrogen during subsequent reactions. This intermediate can be prepared and converted to an ester, such as the methyl ester, using reagents like trimethylsilyl (B98337) diazomethane (B1218177) or methyl iodide with a base like potassium carbonate. chemicalbook.com The ester can then be converted to the primary amide via ammonolysis, or to a substituted amide through reaction with a primary or secondary amine.
Alternatively, 4-cyanopiperidine can serve as a starting material. The nitrile group can be hydrolyzed to a carboxamide. A related transformation involves converting 4-cyanopiperidine hydrochloride to piperidine-4-carbothioamide (B1532958) hydrochloride using hydrogen sulphide in the presence of a catalytic amount of base. google.com While this yields a thioamide, it highlights the utility of the cyano group as a precursor to C4-functionalized piperidines. google.com The synthesis of various piperidine-4-carboxamide derivatives often proceeds via amino-de-chlorination or amino-de-alkoxylation reactions from activated carboxylic acid species. researchgate.net
Formation of the N-(2-phenylethyl) Substituent on the Carboxamide Nitrogen
The final key step in the synthesis of the target molecule is the formation of the amide bond between the piperidine-4-carboxamide core and the 2-phenylethyl group.
The most fundamental and widely used method for constructing the N-(2-phenylethyl)piperidine-4-carboxamide is through the coupling of a piperidine-4-carboxylic acid derivative with 2-phenylethylamine. researchgate.net This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.netnih.gov
A variety of coupling reagents have been developed to facilitate this transformation with high efficiency and yield. researchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, acid halide, or acyl-isourea.
Recent advancements have focused on developing one-pot, high-yield reactions. For example, a system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been shown to be effective for the N-acylation of less reactive nitrogen-containing heterocyclic compounds with carboxylic acids, often without the need for heat. asiaresearchnews.com This method has been used to synthesize over 120 amide compounds, with many yields exceeding 85%. asiaresearchnews.com Another approach avoids traditional coupling reagents altogether by using a dithiocarbamate (B8719985) to form a thioester intermediate, which then reacts with the amine in a one-pot, green process. rsc.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism | Notes | Reference |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization and improve yield. | Widely used but can produce urea (B33335) byproducts that are difficult to remove. | researchgate.net |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | High efficiency, but byproducts can be a concern. | researchgate.net |
| Uronium/Guanidinium Salts | HBTU, HATU | Forms an activated acyl-uronium species. | Very effective and fast-acting reagents. | researchgate.netnih.gov |
| Dicarbonates | Boc2O | Used with a catalyst like DMAPO to form a mixed anhydride. | Offers a one-pot, high-yield method for N-acylation. | asiaresearchnews.com |
The direct N-alkylation of a pre-formed piperidine-4-carboxamide to introduce the 2-phenylethyl group onto the amide nitrogen is a less common and more challenging synthetic route. Amide nitrogens are significantly less nucleophilic than amine nitrogens due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
While direct N-alkylation of primary amides is possible, it typically requires strong bases (e.g., sodium hydride) to deprotonate the amide and form a more nucleophilic amide anion. This anion can then react with an alkylating agent like 2-phenylethyl bromide. However, this approach can be complicated by competing O-alkylation, leading to the formation of an imino-ether, and the potential for di-alkylation. For this reason, the amide bond formation described in section 2.2.1 is the overwhelmingly preferred strategy for preparing N-substituted amides like this compound due to its high selectivity and efficiency.
Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers
The parent compound, this compound, is achiral and therefore does not have enantiomers or diastereomers. However, the introduction of substituents onto the piperidine ring at positions other than C4 can create one or more stereocenters, necessitating stereocontrolled synthetic methods to obtain specific isomers.
The development of stereoselective methods to access substituted piperidines is an area of intense research. escholarship.org Highly diastereoselective carbolithiation reactions of α-aryl piperidine enecarbamates, for example, provide direct access to vicinally-substituted piperidine compounds. escholarship.org This method has been shown to be effective even with substituents at C4 and C6, yielding single diastereomers. escholarship.org
In the context of more complex derivatives, such as analogues of fentanyl, stereocontrol is paramount. For instance, the synthesis of the four individual stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide was achieved by starting with optically active intermediates of known absolute configuration. nih.gov The synthetic procedures were designed to have no effect on the configurations of the existing stereocenters on the piperidine ring. nih.gov This highlights a common strategy: employing chiral pool starting materials or resolving intermediates to achieve the desired stereochemistry in the final product.
Furthermore, cascade reactions can provide stereocontrolled access to fused piperidine systems. For example, lactam-tethered alkenols can undergo regioselective 6-endo-trig bromoetherification or transition metal-catalyzed alkoxylation to produce lactam-fused 3-methylenetetrahydropyrans with high diastereoselectivity, which can then be reduced to the corresponding fused piperidines. rsc.org
Table 3: Strategies for Stereocontrolled Synthesis of Piperidine Derivatives
| Strategy | Description | Example Application | Key Features | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials (e.g., amino acids). | Synthesis of optically active 3-amino piperidine derivatives from L-glutamic acid. researchgate.net | The stereochemistry of the final product is derived from the starting material. | researchgate.net |
| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction forming the piperidine ring or introducing a substituent. | Asymmetric reduction of a pyridine ring using a chiral Rh/diphosphine catalyst. nih.gov | Creates chirality from achiral or racemic precursors. | nih.gov |
| Diastereoselective Reactions | Uses the influence of existing stereocenters to direct the formation of new stereocenters. | Carbolithiation of C6-methyl substituted enecarbamates to give highly diastereomerically enriched alkylated products. escholarship.org | Control is achieved through steric and electronic interactions within the substrate. | escholarship.org |
| Resolution | Separation of a racemic mixture of intermediates or the final product into individual enantiomers. | Preparation of enantiomers of diastereomeric fentanyl analogues. nih.gov | Often achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography. | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The development of synthetic methodologies for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This section explores sustainable synthetic routes that align with these principles, focusing on the use of greener catalysts, alternative reaction media, and energy-efficient methods.
Traditional methods for synthesizing amides often involve stoichiometric activating agents and hazardous solvents, leading to significant waste generation. catalyticamidation.info In contrast, modern approaches prioritize atom economy, the use of renewable resources, and the reduction of toxic byproducts. Catalytic methods, in particular, are at the forefront of green amide bond formation, with the only stoichiometric byproduct often being water. catalyticamidation.info
Catalytic Approaches to Amide Bond Formation
The direct catalytic amidation of a carboxylic acid with an amine represents an ideal green route to this compound, as it avoids the pre-activation of the carboxylic acid and minimizes waste. Various catalysts have been explored for this transformation, including those based on boron, titanium, and zirconium.
Boric acid and its derivatives have emerged as effective catalysts for direct amidation. mdpi.com These catalysts are attractive due to their low toxicity, stability in air, and relatively low cost. The mechanism is thought to involve the formation of a more reactive acylborate intermediate. While effective, these reactions can sometimes require high temperatures and azeotropic removal of water.
Titanium-based catalysts, such as titanium(IV) isopropoxide and titanium tetrafluoride (TiF4), have also been shown to catalyze the direct amidation of carboxylic acids. rsc.orgresearchgate.net TiF4, in particular, has demonstrated efficacy in converting both aromatic and aliphatic carboxylic acids with various amines into the corresponding amides in good to excellent yields. rsc.orgresearchgate.net This method offers a promising avenue for the synthesis of this compound.
A comparative overview of potential catalytic systems for the synthesis of the target compound is presented in Table 1.
Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound
| Catalyst System | Advantages | Potential Drawbacks |
| Boronic Acids | Low toxicity, air stability, low cost. | May require high temperatures and water removal. |
| Titanium(IV) Fluoride | Effective for a range of substrates, good yields. rsc.orgresearchgate.net | Potential for metal contamination in the final product. |
| Zirconium(IV) Chloride | High efficiency for direct amidation. | Metal catalyst requires removal from the product. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable. | May have substrate specificity limitations. |
Biocatalysis: An Enzymatic Approach
Biocatalysis offers a highly sustainable route for amide bond synthesis. Enzymes, such as lipases, can catalyze the amidation reaction under mild conditions, often in greener solvents or even solvent-free systems. This approach boasts high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. A recent development in piperidine synthesis combines biocatalytic C-H oxidation with radical cross-coupling, offering a modular and efficient way to create complex piperidine structures. news-medical.netchemistryviews.org This strategy could potentially be adapted for the synthesis of functionalized this compound derivatives.
Solvent-Free and Alternative Solvent Systems
A key principle of green chemistry is the reduction or elimination of hazardous solvents. Research has explored solvent-free reaction conditions for the synthesis of piperidine derivatives, often utilizing microwave irradiation to accelerate the reaction. nih.govyoutube.com Microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.
The use of greener solvents, such as water or bio-based solvents, is another important aspect of sustainable synthesis. While the direct amidation in water can be challenging due to the competing hydrolysis reaction, the development of water-tolerant catalysts is an active area of research.
Energy Efficiency in Synthesis
Pharmacological Investigations and Biological Activities of N 2 Phenylethyl Piperidine 4 Carboxamide
In Vitro Receptor Binding and Functional Assay Characterization
The in vitro activity of a compound is foundational to understanding its pharmacological potential. This involves studying its direct interactions with cellular receptors and characterizing the nature of that interaction.
Opioid Receptors: The N-(2-phenylethyl)piperidine scaffold is a key pharmacophore for high-affinity binding to opioid receptors, particularly the µ-opioid receptor (µOR). This is exemplified by fentanyl, or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent µOR agonist. mdpi.com The N-phenethyl group is known to significantly enhance µOR affinity and the functional profile of opioid ligands. mdpi.comresearchgate.net
Studies on a wide array of fentanyl derivatives confirm that the N-(2-phenylethyl)piperidine core consistently imparts strong binding to the µOR. mdpi.com For instance, fentanyl itself exhibits a high binding affinity for the µOR, with reported pKi values around 8.13. nih.gov The modification at the 4-position of the piperidine (B6355638) ring modulates this affinity and selectivity. While specific binding data for N-(2-phenylethyl)piperidine-4-carboxamide is not extensively documented, its core structure strongly suggests a potential interaction with opioid receptors. The table below presents the binding affinities of fentanyl and related compounds, illustrating the potent contribution of the shared N-(2-phenylethyl)piperidine moiety.
| Compound | Receptor | Binding Affinity (pKi) | Reference |
| Fentanyl | MOP (µ) | 8.13 | nih.gov |
| Fentanyl Analog #9 | MOP (µ) | 7.31 | nih.gov |
| Fentanyl Analog #10 | MOP (µ) | 7.58 | nih.gov |
| Fentanyl Analog #11 | MOP (µ) | 7.91 | nih.gov |
| Fentanyl Analog #12 | MOP (µ) | 7.94 | nih.gov |
| Fentanyl Analog #13 | MOP (µ) | 8.03 | nih.gov |
| Fentanyl Analog #9 | DOP (δ) | 8.03 | nih.gov |
| Fentanyl Analog #10 | DOP (δ) | 8.16 | nih.gov |
| Fentanyl Analog #11 | DOP (δ) | 8.17 | nih.gov |
| Fentanyl Analog #12 | DOP (δ) | 9.67 | nih.gov |
| Fentanyl Analog #13 | DOP (δ) | 9.71 | nih.gov |
| Fentanyl Analog #12 | KOP (κ) | 8.14 | nih.gov |
| Fentanyl Analog #13 | KOP (κ) | 6.63 | nih.gov |
MOP: Mu Opioid Peptide Receptor; DOP: Delta Opioid Peptide Receptor; KOP: Kappa Opioid Peptide Receptor.
Calcium Channels: Research into the interaction of this compound with calcium channels is not prominent in the reviewed scientific literature. However, other structurally distinct piperazine (B1678402) derivatives have been investigated as calcium channel blockers, indicating that substituted six-membered nitrogenous heterocycles can interact with these channels. nih.gov Without direct studies, any potential activity at calcium channels for this compound remains speculative.
Based on its structural relationship to fentanyl, this compound is hypothesized to act as an agonist at the µ-opioid receptor. Fentanyl and its derivatives are well-characterized as potent µOR agonists. nih.govnih.gov For example, ohmefentanyl, a hydroxylated fentanyl analog, is a potent µ-agonist in guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, and these effects are reversible by the antagonist naloxone. nih.gov
Conversely, modifications to the fentanyl structure can introduce antagonist properties. Certain heterocyclic modifications of the fentanyl molecule have led to compounds with mixed agonist-antagonist profiles or pure antagonist activity at opioid receptors. nih.gov For instance, some analogs can reverse morphine-induced respiratory depression while retaining analgesic properties. nih.gov Therefore, while an agonist profile is probable for this compound, the specific nature of the 4-carboxamide group could confer unique modulatory properties that would require dedicated functional assays to elucidate.
Cellular and Subcellular Mechanisms of Action
Beyond receptor binding, understanding how a compound influences cellular machinery, such as signal transduction and enzyme activity, is crucial.
Should this compound act as an opioid agonist, it would trigger well-established signal transduction pathways. Opioid receptors are G-protein coupled receptors (GPCRs). Their activation typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.gov
Separately, research on other piperidine-4-carboxamide derivatives has shown that this scaffold can be a platform for developing kinase inhibitors. nih.gov For example, N-(2-aminoethyl)piperidine-4-carboxamide derivatives have been explored as inhibitors of VEGFR-2, ERK-2, and Abl-1 kinases, which are critical components of signaling pathways involved in cell proliferation and cancer. nih.gov This suggests a potential, though unconfirmed, for this compound to interact with kinase signaling cascades.
In the context of antifungal activity, the inhibition of ergosterol (B1671047) biosynthesis disrupts the fungal cell membrane, which in turn affects membrane-bound signaling proteins. This can interfere with critical pathways like the two-component signal transduction systems that regulate stress responses, morphogenesis, and virulence in fungi such as Candida albicans. nih.govresearchgate.net
A significant area of biological activity for piperidine-containing compounds is the inhibition of ergosterol biosynthesis in fungi. mdpi.comnih.gov This pathway is a major target for antifungal drugs. The morpholine (B109124) and piperidine classes of fungicides act by inhibiting enzymes in the post-squalene part of this pathway. mdpi.com
Specifically, research has identified that the combination of a phenylethyl group at the piperidine nitrogen with an alkyl residue at the 4-amino position is highly beneficial for antifungal activity. mdpi.com These compounds are effective inhibitors of two key enzymes: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). nih.govmdpi.comresearchgate.net The protonated piperidine ring is thought to mimic high-energy carbocationic intermediates in the reactions catalyzed by these enzymes. mdpi.com Studies on aminopiperidine derivatives demonstrated that they cause the accumulation of abnormal sterols, consistent with the inhibition of C-14 reductase in the ergosterol pathway. nih.gov Given that this compound shares the critical N-phenylethylpiperidine core, it is a plausible candidate for possessing antifungal properties via this mechanism.
| Organism | Target Enzyme | Compound Class | Reference |
| Candida albicans | Sterol C14-reductase (Erg24p) | Aminopiperidine derivatives | nih.gov |
| Candida spp., Aspergillus spp. | Sterol C14-reductase, Sterol C8-isomerase | 4-Aminopiperidines | mdpi.com |
| Microdochium nivale | Sterol Δ8→Δ7-isomerase | Piperidine fungicides | researchgate.net |
| Candida albicans | Ergosterol biosynthesis | Piperidine | nih.gov |
In Vivo Pharmacological Efficacy Studies
The final test of a compound's potential is its activity in a living organism. Based on the in vitro profile, this compound could be expected to have in vivo effects related to analgesia and antifungal action.
Structurally related fentanyl analogs are extremely potent analgesics in vivo. nih.gov Studies in rats using the tail withdrawal test show that compounds in the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series have rapid and potent analgesic action, in some cases thousands of times more potent than morphine. nih.gov Similarly, derivatives of piperidine-4-carboxamide have demonstrated analgesic effects in mice. researchgate.net This strongly supports the hypothesis that if this compound is a potent µ-opioid agonist, it would likely exhibit significant analgesic efficacy in vivo.
In the antifungal context, compounds that inhibit ergosterol biosynthesis, such as amorolfine, are used effectively as topical antifungal agents. mdpi.com The demonstrated in vitro mechanism of related piperidines suggests that this compound could possess in vivo antifungal efficacy, although specific studies are required to confirm this.
Models for Therapeutic Potential (e.g., antihypertensive, analgesic)
The therapeutic potential of this compound and its analogs has been explored in various preclinical models, with a predominant focus on their analgesic effects. However, research into related piperidine-4-carboxamide structures has also suggested a potential for antihypertensive activity.
Antihypertensive Potential:
While direct studies on the antihypertensive effects of this compound are limited, research on structurally related compounds provides a basis for its potential in this area. A study on a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives revealed their inhibitory activity against T-type Ca2+ channels. nih.gov Oral administration of one such derivative, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, was found to lower blood pressure in spontaneously hypertensive rats. nih.gov This effect was notably achieved without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. nih.gov Another study on 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives also demonstrated blood pressure-lowering effects in spontaneously hypertensive rats, again without the accompanying reflex tachycardia. nih.gov These findings suggest that the piperidine-4-carboxamide scaffold, with a phenylethyl group at the 1-position of the piperidine ring, may possess inherent properties that contribute to antihypertensive activity, warranting further investigation into this compound itself.
Analgesic Potential:
The analgesic properties of this compound and its analogs are well-documented, with these compounds acting as potent opioid receptor agonists. Numerous studies have demonstrated their efficacy in animal models of pain. For instance, a novel series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which includes the core structure of this compound, was found to consist of extremely potent analgesics with an unusually high safety margin in rats. nih.gov The analgesic activity of these compounds is often assessed using the tail withdrawal test, where they have shown significantly greater potency than morphine. nih.gov
Comparative Pharmacological Profiling with Reference Compounds
The pharmacological profile of this compound and its analogs is best understood through comparative studies with well-established reference compounds, particularly morphine and fentanyl. These comparisons highlight the remarkable potency of this chemical class.
In analgesic assays, derivatives of this compound have consistently demonstrated potencies that are orders of magnitude higher than that of morphine. For example, Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate was found to be 10,031 times more potent than morphine. nih.gov Another derivative, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, was reported to be 4521 times more potent than morphine at its peak effect. nih.gov
When compared to fentanyl, another potent synthetic opioid, the analogs of this compound exhibit a range of relative potencies. Some analogs, such as Carfentanil, are significantly more potent than fentanyl, showing 30–100 times its potency. nih.govfrontiersin.org Conversely, other derivatives like Acetylfentanyl have been found to have about 30% of the analgesic potency of fentanyl. nih.gov The duration of action of these compounds also varies, with some having a relatively short duration comparable to fentanyl, while others, like cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate, are much longer-acting. nih.gov
The following interactive table provides a comparative overview of the analgesic potency of various this compound analogs and reference compounds, expressed as their median effective dose (ED50) and relative potency to morphine.
| Compound | ED50 (mg/kg) | Relative Potency to Morphine |
| Morphine | 3.21 | 1 |
| Fentanyl | 0.0037-0.011 | ~100 |
| Carfentanil | - | ~10,000 |
| Acetylfentanyl | 0.021 | ~15 |
| Butyrylfentanyl | - | ~7 |
| Furanylfentanyl | - | - |
| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 0.00032 | 10,031 |
| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | - | 4521 |
| cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide | 0.00058 | ~6700 |
| 4-methyl fentanyl | 0.0028 | ~400 (relative to fentanyl) |
Data compiled from multiple sources. nih.govnih.govsciex.comresearchgate.net ED50 values can vary based on the specific assay and animal model used.
Assessment of Selectivity and Off-Target Interactions
The selectivity of a drug for its intended target is a critical factor in determining its therapeutic index and potential for adverse effects. For this compound and its analogs, the primary target is the mu (μ)-opioid receptor.
Opioid Receptor Selectivity:
Fentanyl and its analogs are known to be highly selective for the μ-opioid receptor. nih.govfrontiersin.org This selectivity is a key contributor to their potent analgesic effects. However, some studies suggest that as the affinity for the μ-opioid receptor increases, the selectivity over other opioid receptors, such as the delta (δ) and kappa (κ) receptors, may decrease. nih.gov
Off-Target Interactions:
While the primary pharmacological activity of this compound derivatives is mediated through opioid receptors, the potential for interactions with other biological targets exists. The investigation of off-target effects is crucial for a comprehensive understanding of a compound's pharmacological profile.
Research on related piperidine-4-carboxamide derivatives has indicated potential interactions with sigma (σ) receptors. One study on a series of piperidine-4-carboxamide derivatives found that some compounds exhibited very high affinity for the σ1 receptor, with a significant selectivity ratio over the σ2 receptor. nih.gov While this study did not specifically include this compound, it highlights the potential for this chemical scaffold to interact with sigma receptors. The sigma-1 receptor is a unique protein involved in various cellular functions, and its modulation can lead to a range of physiological effects. nih.gov
Furthermore, the broader cardiovascular effects of piperidine derivatives have been noted in some studies. For example, one investigation into novel phenacyl-based carboxamide derivatives of piperidine showed that some compounds exhibited hypotensive effects in normotensive rats, while others were inactive or even showed mild hypertensive activity. researchgate.net This suggests that structural modifications to the piperidine ring and its substituents can lead to varied cardiovascular responses.
A comprehensive screening of this compound against a wide panel of receptors and enzymes would be necessary to fully elucidate its off-target interaction profile and predict potential side effects.
Structure Activity Relationship Sar Studies of N 2 Phenylethyl Piperidine 4 Carboxamide Derivatives
Impact of Substitutions on the Piperidine (B6355638) Ring at C4
The C4 position of the piperidine ring is a critical determinant of the pharmacological profile of N-(2-phenylethyl)piperidine-4-carboxamide derivatives. Research has shown that the nature of the substituent at this position significantly influences the potency and efficacy of these compounds.
In many potent analogs, the C4 position is occupied by a substituted aniline (B41778) group, which is crucial for high-affinity binding to opioid receptors. The substitution pattern on this aniline ring can further modulate activity. For instance, in the closely related fentanyl series of compounds, a variety of substituents have been explored.
Furthermore, the introduction of other functionalities at the C4 position has been investigated. For example, the incorporation of a methyl ester group at C4, as seen in carfentanil, a potent fentanyl analog, dramatically increases mu-opioid receptor affinity. researchgate.net This highlights that both the steric bulk and the electronic nature of the C4-substituent are key factors in receptor interaction. The presence of a methyl acetate (B1210297) group at the 4-carbon of the piperidine ring is a feature of many highly potent analogues. wikipedia.org
Studies on related 4-anilinopiperidine compounds have also shown that the steric requirements at the C4 position are significant, with larger groups not always being beneficial and potentially reducing analgesic potency. researchgate.net This suggests a finely tuned pocket at the receptor site that accommodates this part of the molecule.
Table 1: Impact of C4-Substituents on the Activity of Selected this compound Analogs
| Compound | C4-Substituent | Relative Potency |
| Fentanyl | N-phenylpropanamide | High |
| Carfentanil | Methyl 4-(phenyl(propanoyl)amino)piperidine-4-carboxylate | Very High |
| Lofentanil | (3R,4S)-3-methyl-4-(methoxycarbonyl)-1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide | Extremely High |
Note: Relative potency is a general comparison based on literature data on related compounds.
Role of the 2-Phenylethyl Substituent on the Carboxamide Nitrogen
The length and nature of the linker between the piperidine nitrogen and the phenyl ring are critical. The ethylene (B1197577) linker appears to be optimal for high potency. nih.gov Modifications to the phenyl ring of the phenethyl group can also influence activity. For example, substitutions on this ring with alkyl, alkoxy, or halogen groups have been explored, often leading to variations in potency. wikipedia.org
Interestingly, replacing the phenyl ring with other aromatic or heteroaromatic systems, such as a thienyl or tetrazolyl ring, has led to the development of other potent analgesics like sufentanil and alfentanil, respectively. nih.gov This indicates that while a lipophilic aromatic group is preferred, the receptor can accommodate some degree of structural variation in this region. The removal of the entire phenethyl moiety, resulting in norfentanyl, drastically reduces opioid activity, underscoring the importance of this group for potent receptor interaction. wikipedia.org
Influence of Modifications to the Carboxamide Linkage
The carboxamide linkage, specifically the N-acyl group, is another key feature for the biological activity of this compound derivatives. The nature of the acyl group can significantly affect the potency and duration of action.
In the parent compound of the fentanyl series, the N-propionyl group is considered optimal for high analgesic activity. nih.gov Replacing the propionyl group with an acetyl group, as in acetylfentanyl, generally leads to a decrease in potency. nih.gov Conversely, other acyl groups have been investigated. For instance, replacement with a cyclopropanecarboxamide (B1202528) has been reported in cyclopropylfentanyl. wikipedia.org
The exploration of amide bond isosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability. nih.govdrughunter.com While specific studies on this compound are limited, the principle of replacing the amide bond with more stable heterocyclic rings like oxadiazoles (B1248032) or triazoles is a viable approach for designing new analogs with potentially improved drug-like properties. nih.govdrughunter.com For example, the replacement of an amide with a 1,2,4-triazole (B32235) has been successfully used in the development of other therapeutic agents. drughunter.com
Table 2: Effect of Acyl Group Modification on the Potency of Selected Analogs
| Compound Name | Acyl Group | Relative Potency to Fentanyl |
| Fentanyl | Propanoyl | 1 |
| Acetylfentanyl | Acetyl | ~0.3 |
| Butyrfentanyl | Butanoyl | Variable |
| Furanylfentanyl | Furan-2-carbonyl | Variable |
| Acrylfentanyl | Acryloyl | Variable |
Note: Relative potencies are approximate and based on available literature for fentanyl analogs. nih.gov
Stereochemical Contributions to Biological Activity and Potency
Stereochemistry plays a pivotal role in the biological activity and potency of this compound derivatives, particularly when chiral centers are introduced into the piperidine ring or the N-phenylethyl substituent.
For instance, in derivatives with a methyl group at the C3 position of the piperidine ring, the relative stereochemistry (cis or trans) and the absolute configuration (R or S) have a profound impact on analgesic potency. The cis-(+)-isomer of 3-methylfentanyl is an exceptionally potent analgesic, significantly more so than its cis-(-) counterpart. nih.gov This highlights the precise stereochemical requirements of the opioid receptor binding pocket.
Similarly, the introduction of a hydroxyl group on the phenylethyl chain, as in ohmefentanyl, creates another chiral center. Studies on the different stereoisomers of ohmefentanyl have revealed dramatic differences in their analgesic activity and receptor binding affinities. The (3R,4S) configuration at the piperidine ring and the (S) configuration at the benzylic carbon of the phenylethyl group are generally beneficial for high potency. nih.gov
These findings underscore that the three-dimensional arrangement of the functional groups is critical for optimal interaction with the receptor, and even subtle changes in stereochemistry can lead to significant variations in biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models developed exclusively for this compound derivatives are not extensively reported in publicly available literature, numerous QSAR studies have been conducted on the broader class of fentanyl analogs, which share the same core scaffold.
These models have been instrumental in identifying key physicochemical and structural features that govern the analgesic potency of these compounds. For example, 3D-QSAR studies on fentanyl derivatives have highlighted the importance of steric and electrostatic fields around the molecule for its interaction with the opioid receptor. These studies often identify the crucial role of the hydrophobic phenylethyl group and the hydrogen bond accepting capability of the carboxamide oxygen.
Although not specific to the titular compound, these QSAR models for related analogs provide valuable insights into the structural requirements for potent opioid activity. They can serve as a predictive tool to guide the design of new derivatives with potentially enhanced potency or improved safety profiles by optimizing the identified key molecular descriptors.
Metabolic and Pharmacokinetic Aspects of N 2 Phenylethyl Piperidine 4 Carboxamide
In Vitro Metabolic Fate and Metabolite Identification (e.g., using liver microsomes)
In vitro studies using human liver microsomes (HLMs) are a standard method to investigate the metabolic pathways of new chemical entities. For compounds structurally related to N-(2-phenylethyl)piperidine-4-carboxamide, HLM incubations have revealed a number of key metabolic reactions. diva-portal.org It is anticipated that similar studies with this compound would identify a range of Phase I and potentially Phase II metabolites.
The primary enzymes responsible for the metabolism of many phenylpiperidine derivatives are cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP3A5. nih.govpainphysicianjournal.com Therefore, it is highly probable that these enzymes would also be the main catalysts in the biotransformation of this compound.
Based on the metabolism of analogous compounds, the following table outlines the likely metabolites of this compound that would be identified in an in vitro study using human liver microsomes.
| Predicted Metabolite | Metabolic Reaction | Description |
| Piperidine-4-carboxamide | N-dealkylation | Cleavage of the N-phenylethyl group, a common pathway for fentanyl and its analogs. diva-portal.org |
| N-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide | Hydroxylation | Addition of a hydroxyl group to the ethyl linker of the phenethyl moiety. diva-portal.org |
| N-(2-phenylethyl)piperidine-4-carboxylic acid | Amide Hydrolysis | Hydrolysis of the carboxamide group to a carboxylic acid. |
| Hydroxylated piperidine (B6355638) ring metabolites | Hydroxylation | Addition of a hydroxyl group to the piperidine ring. diva-portal.org |
| Hydroxylated phenyl ring metabolites | Hydroxylation | Addition of a hydroxyl group to the phenyl ring of the phenethyl group. diva-portal.org |
Biotransformation Pathways (e.g., N-dealkylation, hydroxylation, amide hydrolysis)
The biotransformation of this compound is expected to proceed through several well-established pathways for alicyclic amines and amide-containing compounds. researchgate.net
N-dealkylation: This is a major metabolic route for many N-substituted piperidines, including fentanyl analogues. diva-portal.org The process involves the enzymatic removal of the phenylethyl group from the piperidine nitrogen, likely mediated by CYP3A4/5, to yield piperidine-4-carboxamide and phenylacetaldehyde. The latter would be rapidly oxidized to phenylacetic acid.
Hydroxylation: This is another significant pathway. Hydroxylation can occur at several positions:
On the piperidine ring, which is a common site of metabolic attack for piperidine-containing drugs. diva-portal.orgnih.gov
On the phenylethyl moiety, either on the ethyl linker or the phenyl ring. diva-portal.org Hydroxylation increases the water solubility of the compound, facilitating its excretion.
Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis by amidase enzymes, which would convert it to the corresponding carboxylic acid, N-(2-phenylethyl)piperidine-4-carboxylic acid. This is a known metabolic pathway for other piperidine-4-carboxamide derivatives. nih.gov
These primary (Phase I) metabolites could potentially undergo further (Phase II) conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion. nih.gov
Absorption and Distribution Characteristics in Biological Systems
The absorption and distribution of this compound would be influenced by its physicochemical properties, such as its lipophilicity and pKa.
Absorption: As a compound with moderate lipophilicity, it is likely to be absorbed after oral administration. However, like many xenobiotics, it may be subject to first-pass metabolism in the gut wall and liver, where the CYP enzymes that mediate its biotransformation are abundant. This could potentially reduce its oral bioavailability. For structurally related compounds, oral absorption can be slow, with time to maximum plasma concentration (Tmax) occurring several hours after administration. nih.gov
Distribution: Following absorption into the systemic circulation, this compound would be distributed throughout the body. The extent of distribution would depend on its ability to cross cell membranes and its binding to plasma proteins. Compounds with a phenylethyl moiety often exhibit a significant volume of distribution, indicating distribution into tissues. painphysicianjournal.com
Excretion Patterns and Elimination Kinetics
The elimination of this compound from the body is expected to occur primarily through the excretion of its metabolites.
Excretion: The primary routes of excretion for metabolites of similar compounds are via the urine and feces. painphysicianjournal.comnih.gov Less than a small percentage of the parent drug is typically excreted unchanged, indicating extensive metabolism. nih.gov The more polar, hydroxylated, and dealkylated metabolites are more readily eliminated by the kidneys.
Advanced Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as N-(2-phenylethyl)piperidine-4-carboxamide derivatives, to the active site of a target protein.
Research on analogous piperidine-containing structures demonstrates the utility of molecular docking in identifying and optimizing potential drug candidates. For instance, docking studies on piperidine (B6355638) carboxamide derivatives have been crucial in understanding their inhibitory mechanism against targets like the anaplastic lymphoma kinase (ALK). researchgate.net These simulations revealed that a piperidine carboxamide compound could bind in an unusual conformation to the ALK kinase domain, accessing a deep hydrophobic pocket. researchgate.net Similarly, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as multi-kinase inhibitors, with docking studies elucidating their binding modes to VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov
The process typically involves preparing a 3D structure of the ligand and the protein receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. researchgate.net The results can guide the rational design of more potent and selective inhibitors. For example, docking of piperidine-3-carboxamide derivatives into the active site of Cathepsin K helped identify key hydrogen bonds and hydrophobic interactions, leading to the design of compounds with enhanced inhibitory activity. mdpi.com
Interactive Table: Examples of Molecular Docking Studies on Piperidine Carboxamide Scaffolds
| Target Protein | Ligand Scaffold | Key Findings from Docking | Reference |
|---|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide | Binds to a DFG-shifted conformation, accessing an extended hydrophobic pocket. | researchgate.net |
| Cathepsin K | Piperidine-3-carboxamide | Forms hydrogen bonds and hydrophobic interactions with key active-site residues. | mdpi.com |
| VEGFR-2, ERK-2, Abl-1 | N-(2-aminoethyl)piperidine-4-carboxamide | Disclosed specific interactions responsible for multi-kinase inhibition. | nih.gov |
| Serotonin 5-HT2C Receptor | 4-Phenylpiperidine-2-carboxamide | Guided optimization of positive allosteric modulators (PAMs). | nih.gov |
These studies collectively highlight molecular docking as an indispensable tool for predicting ligand-target interactions, understanding structure-activity relationships (SAR), and guiding the design of novel therapeutic agents based on the this compound scaffold.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of molecules and their complexes over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational preferences, the stability of its binding to a target protein, and the intricate details of binding dynamics that are not apparent from static docking poses. nih.gov
The piperidine ring exists predominantly in a chair conformation. wikipedia.org However, substituents on the ring and the nitrogen atom can influence the equilibrium between axial and equatorial conformers. wikipedia.orgnih.gov MD simulations, often complemented by experimental data, can explore the energy landscape of these different conformations and how the environment (e.g., solvent, protein binding pocket) affects their stability. nih.govrsc.org Studies on N-substituted piperidines have used MD simulations to investigate the conformational dynamics and the stability of ligand-protein complexes, revealing that the binding pocket can stabilize thermodynamically less favorable conformations. nih.govnih.gov
In the context of drug-target interactions, MD simulations are frequently used to refine and validate docked poses. nih.gov By simulating the ligand-protein complex in a realistic aqueous environment, researchers can assess the stability of the predicted interactions, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govmdpi.com For example, MD simulations of piperidine derivatives bound to the σ1 receptor helped to rationalize the observed structure-affinity relationships by analyzing the stability of interactions with key residues in the binding pocket over the simulation time. nih.gov
De Novo Drug Design and Virtual Screening Methodologies
The this compound scaffold serves as a valuable starting point for discovering new drug candidates through virtual screening and de novo design. Virtual screening involves computationally searching large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. arxiv.org These libraries can range from commercially available collections to vast, multi-billion compound databases. arxiv.orgschrodinger.com
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock compounds from a library, ranking them based on their predicted binding affinity. arxiv.org This approach has been successfully applied to identify novel inhibitors for various targets using core structures related to piperidine. For example, virtual screening campaigns based on pharmacophore models derived from known piperidine carboxamide inhibitors have led to the discovery of new lead compounds. researchgate.netmdpi.com A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. mdpi.com
De novo design, in contrast, involves building new molecules from scratch or by modifying existing ones within the confines of the target's binding site. Algorithms can piece together molecular fragments or grow a ligand from a starting seed, optimizing its fit and interactions with the protein. The this compound structure can be used as a template or fragment in such design processes to generate novel chemical entities with potentially improved properties.
Interactive Table: Virtual Screening Approaches
| Screening Method | Description | Application Example | Reference |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docking large compound libraries against a target's 3D structure. | Identifying potential inhibitors of anaplastic lymphoma kinase (ALK) from a compound library. | researchgate.net |
| Pharmacophore-Based Screening | Searching for molecules that match a 3D arrangement of essential interaction features. | Screening for novel 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. mdpi.com | mdpi.com |
These computational strategies accelerate the early stages of drug discovery by efficiently exploring vast chemical spaces and prioritizing compounds for synthesis and experimental evaluation. sciengpub.ir
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its structure, stability, and reactivity. rsc.org For this compound, QC methods can be used to accurately calculate a range of properties that are fundamental to its behavior and interaction with biological systems.
These calculations can determine optimized molecular geometries, conformational energies, and the distribution of electron density. nih.gov For instance, DFT calculations have been used to study the conformational preferences of N-acylpiperidines, revealing the subtle electronic effects, such as π-conjugation between the piperidine nitrogen and the carbonyl group, that influence whether a substituent prefers an axial or equatorial position. nih.gov Natural Bond Orbital (NBO) analysis, a common QC technique, can quantify these interactions by examining the hybridization and electron delocalization within the molecule. nih.gov
Furthermore, QC calculations are used to derive properties like molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is valuable for identifying regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions, providing a guide for understanding and predicting how the ligand will interact with the complementary electrostatic environment of a protein's active site. researchgate.net GIAO/B3LYP calculations have also been employed to accurately predict NMR chemical shifts, which helps in the structural characterization of fentanyl analogs and their protonation states in solution. researchgate.net
Interactive Table: Applications of Quantum Chemical Calculations
| QC Method | Property Calculated | Significance | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Geometry Optimization, Conformational Energies | Determines the most stable 3D structure and the energy differences between conformers. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital hybridization, delocalization energies | Explains electronic effects that influence conformation and reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | Predicts regions of the molecule involved in electrostatic interactions with the target. | researchgate.net |
By providing a fundamental understanding of the electronic structure, QC calculations are a cornerstone of modern computational chemistry, complementing and enriching the insights gained from molecular mechanics-based methods like docking and MD simulations.
Analytical and Bioanalytical Methodologies in N 2 Phenylethyl Piperidine 4 Carboxamide Research
Chromatographic Techniques for Synthesis Monitoring and Purity Assessment
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of synthetic chemistry, providing critical insights during both the reaction process and the final product analysis. For N-(2-phenylethyl)piperidine-4-carboxamide and its analogues, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. researchgate.netcfsre.org
During synthesis, these methods allow chemists to monitor the reaction's progress. By taking small samples from the reaction mixture at various time points, they can identify the presence of starting materials, such as N-phenethyl-4-piperidinone (NPP), and key intermediates. researchgate.netwikipedia.org This real-time monitoring is crucial for optimizing reaction conditions and ensuring the complete conversion to the desired product.
Upon completion of the synthesis, these same techniques are used for purity assessment. LC-MS and GC-MS can effectively separate the target compound from unreacted precursors, by-products, and other impurities. cfsre.org The high sensitivity of mass spectrometry allows for the detection and tentative identification of these impurities even at trace levels. High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (QTOF), provide highly accurate mass measurements, which aids in assigning molecular formulas to unknown impurities or confirming the final product. researchgate.netspringermedizin.de
A significant challenge in the analysis of this compound and related structures is the potential for constitutional or geometric isomers. These molecules may have the same mass and similar fragmentation patterns, making them difficult to distinguish. oup.com Therefore, the development of optimized Ultra-High-Performance Liquid Chromatography (UHPLC) methods with extended run times or specialized gradient conditions is often necessary to achieve baseline chromatographic separation, ensuring confident identification and accurate purity determination. oup.com
Table 1: Chromatographic Techniques in Synthesis and Purity Analysis
| Technique | Application in this compound Research | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile precursors and by-products. | Used to identify known starting materials and impurities that are thermally stable and can be vaporized without decomposition. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for monitoring reaction progress and final purity. | Separates the target compound from non-volatile impurities and by-products in the reaction mixture. uniroma1.it |
| LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) | High-resolution analysis for structural confirmation and impurity identification. | Provides highly accurate mass data to confirm the elemental composition of the synthesized compound and elucidate the structures of unknown synthesis-related impurities. cfsre.orgspringermedizin.de |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS | High-throughput and high-resolution separation. | Offers faster analysis times and superior separation efficiency, which is critical for resolving closely related isomers and complex mixtures. oup.com |
Spectroscopic Techniques for Structural Characterization
While chromatography confirms purity, a combination of spectroscopic techniques is required for the unequivocal confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR provides information about the number of different types of protons in the molecule and their neighboring environments, allowing for the initial mapping of the phenylethyl and piperidine (B6355638) ring protons.
¹³C NMR is used to identify all unique carbon atoms in the molecule, including those in the carbonyl group and the aromatic and aliphatic rings. nist.gov
Two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing the puzzle together. These experiments show correlations between protons and carbons that are separated by two or three bonds, confirming the connectivity between the phenylethyl group, the piperidine ring, and the carboxamide functional group. nist.gov
Mass Spectrometry (MS) provides the molecular weight of the compound. High-resolution mass spectrometry can determine the molecular formula with a high degree of confidence. springermedizin.de Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces, which provides structural clues that are characteristic of the different parts of the molecule, such as the piperidine and phenylethyl moieties. springermedizin.de
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The presence of a distinct absorption band in the carbonyl region confirms the existence of the amide C=O bond, while absorptions in other regions can indicate N-H and C-H bonds, further supporting the proposed structure. mdpi.com
Together, these spectroscopic methods provide a comprehensive and complementary dataset that allows for the unambiguous confirmation of the chemical structure of this compound. researchgate.net
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Purpose in Structural Characterization |
| Nuclear Magnetic Resonance (NMR) | Provides a detailed map of the carbon-hydrogen framework of the molecule, establishing the connectivity of atoms. nist.gov |
| Mass Spectrometry (MS/HRMS) | Confirms the molecular weight and elemental composition of the compound. Fragmentation patterns help identify structural motifs. springermedizin.de |
| Infrared (IR) Spectroscopy | Identifies key functional groups, most notably the amide carbonyl (C=O) and N-H bonds, confirming the carboxamide moiety. mdpi.com |
Development of Bioanalytical Assays for In Vitro and In Vivo Studies
To investigate the biological activity of this compound, researchers need to develop robust bioanalytical assays. These methods are designed to accurately measure the concentration of the compound in complex biological matrices such as plasma, blood, and tissue homogenates. researchgate.net The development of such assays is a prerequisite for conducting essential in vitro and in vivo pharmacological studies.
In vitro studies, such as receptor binding assays or cell-based functional assays, help to characterize the compound's interaction with its biological target. While these often use the pure compound, subsequent metabolism studies using liver microsomes require sensitive analytical methods to detect and quantify the parent compound and its metabolites. nih.gov
In vivo studies, including pharmacokinetic and pharmacodynamic assessments in animal models, are entirely dependent on validated bioanalytical methods. nih.govnih.gov These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the compound over time.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these applications due to its exceptional selectivity and sensitivity. researchgate.net A typical bioanalytical method involves:
Sample Preparation: Extracting the analyte from the biological matrix (e.g., blood) and removing interfering substances like proteins and salts. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Using UHPLC to separate the parent compound from its metabolites and other endogenous components of the sample. oup.com
Mass Spectrometric Detection: Utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique is highly specific, monitoring a predefined fragmentation of the parent ion to a product ion, which minimizes interference and allows for precise quantification, even at very low concentrations. researchgate.net
The development of these assays must be rigorously validated to ensure accuracy, precision, and stability, enabling reliable interpretation of data from preclinical and potentially clinical studies. uniroma1.it
Table 3: Key Aspects of Bioanalytical Assay Development
| Component | Description | Purpose |
| Biological Matrix | The medium in which the analyte is measured (e.g., blood, plasma, urine, tissue). | To quantify the compound's concentration in a physiologically relevant system. |
| Sample Preparation | Techniques like protein precipitation or solid-phase extraction. | To isolate the analyte and remove interferences that could suppress the MS signal or damage the instrument. |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Provides the necessary selectivity and sensitivity for accurate quantification in complex biological samples. researchgate.netoup.com |
| Method Validation | Assessment of accuracy, precision, linearity, and stability. | To ensure the data generated by the assay is reliable and reproducible for making scientific conclusions. |
Future Perspectives and Research Challenges for N 2 Phenylethyl Piperidine 4 Carboxamide
Identification of Novel Molecular Targets and Therapeutic Applications
A significant challenge and a promising future direction for N-(2-phenylethyl)piperidine-4-carboxamide lies in the exploration of its molecular targets beyond the well-documented opioid receptors. The structural motif of N-phenethylpiperidine is a key component in potent analgesics like fentanyl, which primarily target the μ-opioid receptor. novapublishers.comnist.gov However, subtle structural modifications to the piperidine-4-carboxamide core can lead to interactions with a variety of other biological targets.
For instance, research into related compounds has revealed unexpected therapeutic potential. A study on N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide demonstrated its activity as a T-type Ca2+ channel inhibitor, leading to antihypertensive effects in spontaneously hypertensive rats without the reflex tachycardia often associated with L-type Ca2+ channel blockers. nih.gov This finding suggests that this compound itself could be a valuable starting point for the development of novel cardiovascular agents.
Future research should, therefore, focus on comprehensive screening of this compound against a wide array of receptors, enzymes, and ion channels. This could unveil novel therapeutic avenues in areas such as neuropathic pain, epilepsy, and other neurological disorders where ion channel modulation is a key therapeutic strategy. Furthermore, exploring its potential as an inhibitor of targets like the C-C chemokine receptor type 5 (CCR5) could open doors for its application in HIV treatment, an area where other piperidine-4-carboxamide derivatives have shown promise. nih.gov
Table 1: Potential Molecular Targets for this compound and its Analogs
| Molecular Target | Potential Therapeutic Application | Reference Compound Example |
| T-type Ca2+ Channels | Hypertension, Neuropathic Pain | N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide |
| μ-Opioid Receptor | Analgesia | Fentanyl |
| CCR5 | HIV | Piperidine-4-carboxamide derivatives |
| Proteasome | Malaria | Piperidine (B6355638) carboxamide (SW584) |
Addressing Synthetic Challenges for Scalable Production and Diversity-Oriented Synthesis
The synthesis of this compound typically involves the use of N-phenethyl-4-piperidinone (NPP) as a key intermediate. wikipedia.org While the synthetic routes are established, challenges remain in achieving scalable, cost-effective, and environmentally friendly production. The synthesis of NPP itself can be prepared from 4-piperidinone and phenethyl bromide. wikipedia.org Subsequent amidation to form the desired carboxamide is a standard transformation. However, optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents, is a continuing area of research.
A significant future perspective in the chemistry of this compound is the application of diversity-oriented synthesis (DOS). nih.govrsc.org DOS strategies would enable the rapid generation of a library of analogues with variations in the phenylethyl group, the piperidine ring, and the carboxamide moiety. This approach is crucial for systematically exploring the structure-activity relationship (SAR) and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. The development of robust and flexible synthetic methodologies that allow for the introduction of diverse functional groups will be instrumental in unlocking the full therapeutic potential of this scaffold. mdpi.com
Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding
A comprehensive understanding of the pharmacological profile of this compound is currently lacking. The integration of multi-omics technologies, including genomics, proteomics, and metabolomics, presents a powerful approach to elucidate its mechanism of action, identify biomarkers of response, and predict potential off-target effects. mdpi.com
Future research could employ multi-omics analysis to:
Identify Novel Targets: By observing changes in protein expression and metabolite levels in cells or tissues treated with the compound, novel molecular targets can be identified.
Elucidate Signaling Pathways: Transcriptomic and proteomic data can reveal the signaling pathways modulated by this compound, providing a deeper understanding of its cellular effects.
Predictive Toxicology: Metabolomic profiling can identify metabolic pathways affected by the compound, offering insights into potential toxicities.
This holistic approach will be invaluable in guiding the development of this compound-based therapeutics, enabling a more informed and targeted drug discovery process.
Emerging Research Areas in Piperidine-4-carboxamide Chemistry
The field of piperidine-4-carboxamide chemistry is continually evolving, with several emerging research areas that are relevant to the future development of this compound.
One key area is the development of species-selective inhibitors. For example, a recent study identified a piperidine carboxamide that acts as a potent and reversible inhibitor of the Plasmodium falciparum proteasome, showing promise as an antimalarial agent with selectivity over human proteasomes. nih.gov This highlights the potential for designing this compound analogues with high specificity for pathogen-specific targets.
Another emerging trend is the exploration of this scaffold for indications beyond the central nervous system. The aforementioned discovery of a T-type Ca2+ channel inhibitor for hypertension is a prime example. nih.gov Future investigations could explore applications in oncology, inflammation, and infectious diseases, leveraging the versatility of the piperidine-4-carboxamide core.
Furthermore, the development of radiolabeled analogues of this compound could serve as valuable tools for positron emission tomography (PET) imaging, enabling the in vivo visualization and quantification of its molecular targets in the brain and peripheral tissues. nih.gov
Q & A
Q. What are the established synthetic routes for N-(2-phenylethyl)piperidine-4-carboxamide, and what purification methods are recommended?
The compound is typically synthesized via amide coupling reactions. A general procedure involves reacting piperidine-4-carboxylic acid derivatives with 2-phenylethylamine under activation by reagents such as isobutyl chloroformate and triethylamine in dry chloroform at 0°C under inert gas (e.g., argon) . Purification often employs column chromatography or recrystallization, with characterization via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm ≥98% purity .
Q. How is the inhibitory activity of this compound against T-type Ca²⁺ channels evaluated in vitro?
Activity is assessed using patch-clamp electrophysiology on transfected HEK293 cells expressing human Cav3.1, Cav3.2, or Cav3.3 T-type Ca²⁺ channels. Dose-response curves are generated to calculate IC₅₀ values, with comparative analysis against structurally related derivatives to establish potency .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
Stability studies utilize:
- HPLC-MS : To monitor degradation products.
- Thermogravimetric analysis (TGA) : For thermal stability up to 300°C.
- pH-dependent solubility assays : Conducted in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological conditions) .
Advanced Research Questions
Q. How do structural modifications at the benzylic position influence the compound’s inhibitory activity against T-type Ca²⁺ channels?
Structure-activity relationship (SAR) studies reveal that dialkyl substituents at the benzylic position (e.g., ethyl or fluorophenyl groups) enhance inhibitory potency by 3–5-fold compared to monoalkyl derivatives. This is attributed to improved hydrophobic interactions with channel pore residues .
Q. What computational methods are employed to predict the binding mode of this compound to Cav3.2 channels?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model interactions. Key residues, such as Glu177 and Tyr176 in the channel’s selectivity filter, form hydrogen bonds with the carboxamide moiety, while the phenylethyl group occupies a hydrophobic pocket .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
Discrepancies may arise from variations in assay conditions (e.g., voltage protocols, cell lines). Standardization strategies include:
Q. What in vivo pharmacokinetic parameters should be prioritized for oral administration of this compound?
Key parameters include:
Q. How can researchers address the lack of ecological toxicity data for this compound?
Preliminary assessments should follow OECD guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
